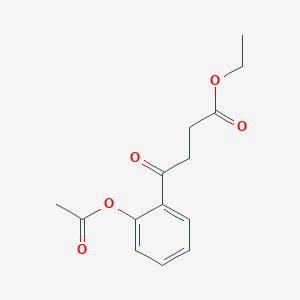

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate

説明

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a derivative of butyric acid containing three key functional groups: an ethyl ester, a ketone, and an acetoxy-substituted phenyl ring. While specific research on this exact molecule is sparse, its structural components are well-studied, allowing for a comprehensive understanding of its likely chemical behavior and potential applications.

The foundational chemistry relevant to this compound is rooted in the late 19th and early 20th centuries with the development of reactions to form carbon-carbon bonds and modify aromatic systems. A key historical precedent is the Friedel-Crafts acylation, a cornerstone of organic chemistry established in 1877. This reaction allows for the synthesis of aryl ketones, which are structurally related to the 4-oxo-4-phenyl portion of the target molecule. For instance, the synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid is a classic undergraduate experiment that utilizes a Friedel-Crafts reaction between toluene (B28343) and succinic anhydride (B1165640) wikipedia.org. This demonstrates the long-standing methods available for creating the core structure of 4-aryl-4-oxobutanoic acids.

The esterification of carboxylic acids, another fundamental transformation, was also extensively studied during this period. The presence of the ethyl ester in this compound makes it a member of the broad class of β-keto esters. These compounds have been recognized for their synthetic utility for over a century, primarily due to the reactivity of the methylene (B1212753) group adjacent to the ketone and ester, which can be readily deprotonated to form a stabilized enolate.

The significance of this compound in contemporary organic synthesis can be inferred from the reactivity of its constituent functional groups. As a β-keto ester, it is a valuable precursor for creating more complex molecules. The acidic α-protons between the ketone and ester groups allow for facile enolate formation, which can then participate in a variety of nucleophilic substitution and addition reactions to build larger carbon skeletons.

Furthermore, the acetoxy group on the phenyl ring is a protected phenol (B47542). This protecting group can be selectively removed under hydrolytic conditions to reveal a hydroxyl group. Phenols are important functionalities in many natural products and pharmaceutical agents, and they also serve as handles for further chemical modification, such as etherification or the introduction of other functional groups.

The combination of these features in a single molecule makes this compound a potentially useful building block. For example, it could be envisioned as a precursor in the synthesis of heterocyclic compounds, where the keto-ester moiety could react with a dinucleophile to form a new ring system. The phenolic hydroxyl, once deprotected, could then be used to modulate the electronic properties or solubility of the final product. A related compound, (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate, highlights the use of similar structural motifs in the synthesis of chromene derivatives mdpi.compreprints.org.

Given the lack of direct research on this compound, current research trajectories must be extrapolated from studies on analogous compounds. A significant area of modern chemical research is the development of new synthetic methodologies. The synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives and their evaluation as kinase inhibitors suggests a potential application for structurally similar compounds in medicinal chemistry sigmaaldrich.com.

A plausible synthetic route to this compound would likely involve the Friedel-Crafts acylation of 2-acetoxybenzene (phenyl acetate) with succinic anhydride to form 4-(2-acetoxyphenyl)-4-oxobutanoic acid, followed by esterification to yield the final product. Challenges in such a synthesis could include regioselectivity during the Friedel-Crafts reaction and the potential for hydrolysis of the acetoxy group under certain reaction conditions.

Future research could focus on the development of efficient and selective syntheses of this and related compounds. Furthermore, the exploration of its reactivity profile could uncover novel transformations and applications. For instance, asymmetric reduction of the ketone could provide access to chiral building blocks, which are highly valuable in the synthesis of enantiomerically pure pharmaceuticals. The chemo-enzymatic synthesis of related compounds like ethyl (R)-2-hydroxy-4-phenylbutyrate demonstrates the power of biocatalysis in achieving high enantioselectivity researchgate.net.

Another avenue of research could be the investigation of the biological activity of this compound and its derivatives. The presence of the phenolic moiety, a common feature in many biologically active molecules, suggests that this compound could be a starting point for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-(2-acetyloxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-14(17)9-8-12(16)11-6-4-5-7-13(11)19-10(2)15/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKINLPUYBANQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645832 | |

| Record name | Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-71-9 | |

| Record name | Ethyl 2-(acetyloxy)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[2-(acetyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2 Acetoxyphenyl 4 Oxobutyrate

Conventional Synthetic Pathways

Conventional approaches to synthesizing Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate typically rely on well-established, sequential reactions. These methods involve the step-by-step assembly of the molecule from simpler precursors, often requiring isolation and purification of intermediate compounds.

Multi-Step Synthesis Strategies for this compound

A logical and common multi-step strategy for the synthesis of this compound involves a three-stage process starting from phenol (B47542) and succinic anhydride (B1165640). This pathway is outlined below:

Friedel-Crafts Acylation: The synthesis begins with the electrophilic aromatic substitution reaction between phenol and succinic anhydride. wikipedia.org This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The acylation of the aromatic ring by the anhydride forms a keto-acid intermediate. A significant challenge in this step is controlling the regioselectivity, as the reaction yields a mixture of ortho- and para-substituted products: 4-(2-hydroxyphenyl)-4-oxobutanoic acid and 4-(4-hydroxyphenyl)-4-oxobutanoic acid. Reaction conditions can be optimized to favor one isomer over the other, followed by separation.

Fischer Esterification: The carboxylic acid group of the 4-(2-hydroxyphenyl)-4-oxobutanoic acid intermediate is then converted to an ethyl ester. This is commonly achieved through Fischer-Speier esterification, which involves refluxing the keto-acid in excess ethanol (B145695) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄). The excess ethanol serves as both the solvent and the reactant, driving the equilibrium towards the formation of the ester, yielding Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate.

O-Acylation (Acetylation): The final step is the acylation of the phenolic hydroxyl group. The intermediate, Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate, is treated with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst, such as pyridine (B92270) or triethylamine (B128534). This reaction proceeds via nucleophilic acyl substitution on the phenolic oxygen, resulting in the formation of the final product, this compound. ucalgary.ca

Table 1: Multi-Step Synthesis Pathway Overview

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Friedel-Crafts Acylation | Phenol, Succinic anhydride | AlCl₃ (Lewis Acid) | 4-(2-hydroxyphenyl)-4-oxobutanoic acid |

| 2 | Fischer Esterification | 4-(2-hydroxyphenyl)-4-oxobutanoic acid, Ethanol | H₂SO₄ (Acid Catalyst) | Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate |

| 3 | O-Acylation | Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate, Acetic anhydride | Pyridine (Base Catalyst) | This compound |

Condensation Reactions in the Synthesis of this compound Precursors

While Friedel-Crafts acylation is a primary method for forming the 4-aryl-4-oxobutanoic acid backbone, condensation reactions represent an alternative, though less direct, approach. In theory, a precursor could be assembled via a Claisen-type condensation. This would involve the reaction of an enolate derived from a 2-hydroxyacetophenone (B1195853) derivative with a succinic acid ester derivative, such as ethyl succinyl chloride.

However, the Friedel-Crafts acylation of phenols with cyclic anhydrides like succinic anhydride is generally a more convergent and efficient method for creating the required carbon skeleton. stackexchange.com This reaction directly joins the aromatic ring and the four-carbon chain, establishing the core structure of the precursor in a single, reliable step.

An alternative to direct Friedel-Crafts acylation is the Fries rearrangement . wikipedia.orgbyjus.com This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. organic-chemistry.org In this context, one could synthesize a phenyl ester of a succinic acid derivative and then induce an intramolecular rearrangement to form the desired keto-acid structure. The selectivity between ortho and para products in a Fries rearrangement can often be controlled by temperature; lower temperatures tend to favor the para-product, while higher temperatures favor the ortho-isomer. byjus.compw.live

Esterification and Acylation Reactions in the Compound's Formation

The final two stages of the conventional synthesis rely on fundamental esterification and acylation reactions.

Esterification: The conversion of the carboxylic acid intermediate to its corresponding ethyl ester is a classic equilibrium process. The Fischer-Speier esterification mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. The use of a large excess of ethanol is crucial to shift the reaction equilibrium towards the product side, ensuring a high yield.

Acylation: The final step involves the O-acylation of the phenolic hydroxyl group of the Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate intermediate. Phenols are bidentate nucleophiles, capable of reacting at the phenolic oxygen (O-acylation) or the aromatic ring (C-acylation). ucalgary.ca For the synthesis of the target compound, selective O-acylation is required. This is achieved under basic conditions (e.g., using pyridine) with an acylating agent like acetic anhydride. The base deprotonates the phenol, increasing its nucleophilicity and facilitating a rapid nucleophilic attack on the carbonyl carbon of the acetic anhydride, leading to the formation of the desired acetoxy group. ucalgary.ca

Advanced Synthetic Approaches for this compound

Modern synthetic chemistry seeks to improve upon conventional methods by employing advanced techniques that offer greater efficiency, selectivity, and better environmental profiles. These include the use of novel catalysts and stereoselective methods.

Catalytic Synthesis Methods

A key limitation of the traditional Friedel-Crafts acylation is the need for stoichiometric or even excess amounts of the Lewis acid catalyst (e.g., AlCl₃), which forms a complex with the ketone product. wikipedia.org This generates significant waste during aqueous workup. Advanced catalytic methods aim to overcome this by using milder or recyclable catalysts.

The Nencki reaction is a related acylation of phenols that uses zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) as a catalyst. drugfuture.comlookchem.comchempedia.info These catalysts can often be used in smaller quantities and under milder conditions than AlCl₃.

Furthermore, the development of heterogeneous solid acid catalysts offers a greener alternative for the initial acylation step. Catalysts such as acid-activated montmorillonite (B579905) clay have been successfully used for Friedel-Crafts type reactions, including the alkylation of phenol. google.com These materials possess high surface area and tunable acidity, can be easily separated from the reaction mixture by filtration, and are often reusable. Their application could significantly reduce the environmental impact of synthesizing the keto-acid precursor.

Stereoselective Synthesis of Chiral Analogues via Asymmetric Reduction

While this compound is an achiral molecule, its ketone group presents an opportunity for creating chiral analogues through asymmetric reduction. The reduction of the carbonyl group in the precursor, Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate, can generate a stereocenter, leading to the formation of (R)- or (S)-Ethyl 4-hydroxy-4-(2-hydroxyphenyl)butanoate.

Biocatalysis offers a powerful tool for achieving high enantioselectivity in such reductions. Various microorganisms, including yeast strains like Rhodotorula minuta and Candida holmii, as well as isolated reductase enzymes, have been shown to reduce similar ketoesters with excellent stereocontrol. nih.gov For example, the microbial reduction of ethyl 2-oxo-4-phenylbutanoate has been used to produce the (R)-enantiomer of the corresponding hydroxy ester with an enantiomeric excess (ee) of up to 95%. nih.gov

This chemo-enzymatic approach would involve:

Chemical synthesis of the prochiral precursor, Ethyl 4-(2-hydroxyphenyl)-4-oxobutanoate.

Asymmetric reduction of the ketone using a selected biocatalyst to produce a single enantiomer of the chiral alcohol.

Final O-acylation of the phenolic group to yield the chiral acetoxy analogue.

This method provides access to optically pure compounds that may have specific applications where stereochemistry is critical.

Table 2: Biocatalysts Used in Asymmetric Reduction of Similar Ketoesters

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 95% |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 94% |

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot synthesis represents a highly efficient strategy in organic chemistry, where reactants are subjected to successive chemical reactions in a single reactor. This approach is designed to streamline synthetic processes by avoiding the lengthy separation and purification of intermediate compounds, which leads to a reduction in reaction times, resource consumption, and chemical waste. chegg.comresearchgate.net The development of one-pot, multi-component reactions is particularly valuable as it enhances molecular diversity and complexity in a single, efficient operation. researchgate.net

While specific one-pot protocols for the direct synthesis of this compound are not extensively detailed in the provided literature, the principles can be illustrated through analogous multi-component reactions. For example, the synthesis of complex heterocyclic compounds such as pyranopyrazoles researchgate.net, piperazine (B1678402) derivatives nih.gov, and pyrrolidine (B122466) derivatives researchgate.net have been successfully achieved through one-pot, four-component approaches. These reactions demonstrate the feasibility of combining multiple bond-forming events, such as additions and cyclizations, in a sequential, domino, or tandem fashion without isolating intermediates. researchgate.net

A relevant example involves a one-pot protocol for the synthesis of an acylated enol, which was achieved by reacting a chromane (B1220400) derivative with an excess of acetic anhydride in the presence of triethylamine over 48 hours at room temperature. mdpi.com Similarly, a one-pot, two-step method has been effectively used for the radiosynthesis of related compounds, highlighting the adaptability of this strategy. nih.gov The application of these principles could significantly simplify the synthesis of this compound by combining steps such as acylation and condensation into a single, continuous process.

| Advantage | Description | Reference |

|---|---|---|

| Increased Efficiency | Reduces the number of synthetic steps and shortens overall reaction time. | chegg.com |

| Reduced Waste | Minimizes the use of solvents and reagents for separation and purification, aligning with Green Chemistry principles. | chegg.com |

| Improved Yields | Avoids material loss that occurs during the isolation and purification of intermediates. | nih.gov |

| Economic Viability | Lowers costs associated with labor, solvents, and energy consumption. | researchgate.net |

Continuous Flow Synthesis Techniques and Process Optimization

Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering significant advantages in process control, safety, and scalability. nih.gov In a continuous flow system, reagents are pumped through a network of tubes or channels where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized reaction conditions, higher yields, and improved product purity. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Often difficult; requires larger reactors and can introduce safety risks. | Easily scalable by running the system for longer periods or by parallelization. | nih.gov |

| Heat Transfer | Inefficient in large vessels, leading to potential hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. | nih.gov |

| Safety | Large volumes of reagents and solvents can pose significant hazards. | Smaller reaction volumes at any given time significantly improve safety. | nih.gov |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | nih.gov |

| Yield & Purity | Can be lower due to suboptimal conditions and side reactions. | Often higher due to optimized conditions and better control. | nih.gov |

Mechanistic Considerations in the Synthesis of this compound

Elucidation of Reaction Mechanisms and Intermediates (e.g., Grignard Reaction, Claisen Condensation)

The synthesis of β-keto esters like this compound often involves classic carbon-carbon bond-forming reactions such as the Claisen condensation or Grignard reaction.

Claisen Condensation The Claisen condensation is a fundamental reaction in organic synthesis where two ester molecules, or an ester and a carbonyl compound, react in the presence of a strong base to form a β-keto ester or a β-dicarbonyl compound. openstax.orglibretexts.org The mechanism is analogous to the aldol (B89426) condensation and proceeds through several key steps. openstax.orglibretexts.org For example, the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives occurs via the Claisen condensation of substituted acetophenones with diethyl oxalate (B1200264) using sodium ethoxide as the base. ut.ac.ir

The established mechanism involves:

Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide, removes an acidic alpha-hydrogen from one of the ester molecules to form a highly nucleophilic enolate ion. libretexts.orgyoutube.com

Nucleophilic Attack : The newly formed ester enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule. openstax.orglibretexts.org This step results in the formation of a tetrahedral alkoxide intermediate. openstax.org

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group to yield the final β-keto ester. openstax.orglibretexts.orglibretexts.org

Deprotonation : A crucial feature of the Claisen condensation is that the resulting β-keto ester product has a highly acidic proton between the two carbonyl groups. openstax.org This proton is readily removed by the alkoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product, necessitating the use of at least a full equivalent of base rather than a catalytic amount. openstax.orglibretexts.orglibretexts.org

Grignard Reaction An alternative synthetic route could involve a Grignard reaction. This method utilizes an organomagnesium halide (Grignard reagent) to form a new carbon-carbon bond by attacking an electrophilic carbonyl center. google.com The synthesis of a related compound, ethyl 2-oxo-4-phenylbutyrate, can be achieved through the addition of a Grignard reagent to diethyl oxalate. google.com

The general mechanism proceeds as follows:

Grignard Reagent Formation : An organohalide reacts with magnesium metal in an ether solvent to form the Grignard reagent.

Nucleophilic Addition : The highly nucleophilic carbon of the Grignard reagent attacks a carbonyl carbon of a substrate like diethyl oxalate. google.com

Acidic Workup : The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup step to yield the final keto-ester product. google.com

| Reaction | Key Intermediate(s) | Description | Reference |

|---|---|---|---|

| Claisen Condensation | Ester Enolate, Tetrahedral Alkoxide | The enolate is the key nucleophile; the tetrahedral intermediate collapses to form the product. | openstax.orglibretexts.org |

| Grignard Reaction | Grignard Reagent, Magnesium Alkoxide | The Grignard reagent is the carbon nucleophile; the magnesium alkoxide is formed after addition and is subsequently protonated. | google.com |

Regioselectivity and Stereochemical Control in Acylation and Condensation Reactions

Regioselectivity and stereochemical control are critical aspects in the synthesis of complex molecules like this compound, ensuring that bonds are formed at the correct positions and with the desired spatial orientation.

Stereochemical control is essential when a reaction can produce stereoisomers. The synthesis of this compound does not inherently create a chiral center in the main chain, but modifications or subsequent reactions could. In such cases, controlling the stereochemistry would be paramount. Chemo-enzymatic strategies, for example, are often employed for their high enantioselectivity. The asymmetric reduction of a precursor like ethyl 2-oxo-4-phenylbutyrate can yield specific enantiomers, such as the (R)-hydroxy ester, which is a valuable chiral intermediate for pharmaceuticals. researchgate.net This demonstrates the importance of stereocontrol in producing biologically active molecules.

| Factor | Influence on Reaction Outcome | Example | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky groups can block certain reaction sites, favoring reaction at less hindered positions. | Substituents on a coumarin (B35378) ring favoring O-acylation over C-acylation. | mdpi.com |

| Reaction Conditions | Solvent, temperature, and catalyst can alter the reaction pathway. | Varying conditions to favor either alkylation or olefination products. | researchgate.netresearchgate.net |

| Nature of Reactants | The electronic and structural properties of the substrate and reagent determine reactivity. | The type of halogen in a haloalkanone influences the reaction outcome. | researchgate.net |

Chemical Reactivity and Transformation Studies of Ethyl 4 2 Acetoxyphenyl 4 Oxobutyrate

Reactivity of Functional Groups

The reactivity of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a composite of the individual reactivities of its constituent functional groups, each of which can be targeted under specific reaction conditions.

This compound contains two ester functionalities: the ethyl ester and the acetoxy group on the phenyl ring. Both are susceptible to hydrolysis under acidic or basic conditions, although the reaction conditions can influence the selectivity of this process.

This compound + 2H₂O (in presence of H⁺) → 4-(2-hydroxyphenyl)-4-oxobutanoic acid + Ethanol (B145695) + Acetic acid

Studies on structurally related compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can sometimes be challenging and may require harsh conditions, such as a mixture of aqueous hydrobromic acid and acetic acid, to proceed to completion beilstein-journals.org. This suggests that the hydrolysis of both ester groups in this compound might require vigorous conditions to achieve full conversion.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), both ester groups are irreversibly hydrolyzed in a process known as saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of the corresponding carboxylate and phenoxide salts, along with ethanol and acetate (B1210297). Subsequent acidification of the reaction mixture is necessary to protonate these salts and obtain the final carboxylic acid and phenolic products.

| Hydrolysis Condition | Reagents | Products |

| Acidic | Dilute H₂SO₄ or HCl, excess H₂O, heat | 4-(2-hydroxyphenyl)-4-oxobutanoic acid, Ethanol, Acetic acid |

| Basic (Saponification) | NaOH or KOH, H₂O, heat, followed by H₃O⁺ workup | 4-(2-hydroxyphenyl)-4-oxobutanoic acid, Ethanol, Acetic acid |

The ketone functional group in this compound is a key site for various chemical transformations, including reduction and carbon-carbon bond-forming reactions.

Reduction: The keto group can be selectively reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For instance, studies on similar molecules like ethyl 4-phenyl-2,4-dioxobutyrate have demonstrated that baker's yeast can be used for an enantio- and regiospecific reduction of a keto group, yielding a chiral hydroxy ester researchgate.net. This suggests that biocatalytic methods could be employed for the stereoselective reduction of the ketone in this compound.

Wittig Reaction: The ketone can undergo a Wittig reaction to form an alkene wikipedia.orgmasterorganicchemistry.comlibretexts.org. This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond wikipedia.org. This provides a versatile method for introducing a variety of substituents at this position. The general reaction is as follows:

This compound + Ph₃P=CR¹R² → Ethyl 4-(2-acetoxyphenyl)-4-(CR¹R²)-but-3-enoate + Ph₃PO

The acetoxy group is an ortho, para-directing deactivator for electrophilic aromatic substitution reactions on the phenyl ring. However, its most significant influence is often observed in reactions involving the adjacent functional groups. For instance, research on acetal substitution reactions has shown that a C-2 acyloxy group can exert significant neighboring-group participation, influencing the stereochemical outcome of the reaction nih.gov. In the context of this compound, the acetoxy group can influence the reactivity of the ketone and the aromatic ring. Furthermore, studies on various 1,1-bis(4-acetoxyphenyl) derivatives have indicated that the nature of the substituents on the phenyl ring can significantly impact the biological activity of the molecule nih.gov.

Derivatization and Functionalization Strategies

The functional groups present in this compound offer multiple avenues for derivatization and the synthesis of more complex molecules.

The carbon atom alpha to the ketone is acidic and can be deprotonated to form an enolate ion. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond libretexts.orglibretexts.org. This process, known as alkylation, is a powerful tool for introducing alkyl groups at the α-position.

The reaction is typically carried out using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible formation of the enolate libretexts.orgyoutube.com. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple acidic protons.

| Step | Reagents and Conditions | Intermediate/Product |

| Enolate Formation | Lithium diisopropylamide (LDA) in THF at low temperature | Lithium enolate of this compound |

| Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) | Ethyl 3-alkyl-4-(2-acetoxyphenyl)-4-oxobutyrate |

This strategy is analogous to the well-established acetoacetic ester synthesis, which allows for the preparation of a wide variety of ketones and substituted carboxylic acids libretexts.org.

The structure of this compound is well-suited for intramolecular cyclization reactions to form new heterocyclic ring systems, most notably chromones. Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities.

The synthesis of chromones often involves the intramolecular condensation of a 1,3-dicarbonyl system with a phenolic hydroxyl group. In the case of this compound, prior hydrolysis of the acetoxy group to a hydroxyl group would be necessary. Following this, an intramolecular Claisen condensation or a similar cyclization reaction could be initiated under acidic or basic conditions. For example, treatment with a strong base could generate an enolate at the carbon alpha to the ketone, which could then attack the ester carbonyl, leading to the formation of a six-membered ring. Subsequent dehydration would yield the chromone (B188151) derivative. Various catalysts, including acids like acetic acid and polyphosphoric acid, have been employed in chromone synthesis ijrpc.com.

| Precursor | Reaction Type | Conditions | Product |

| 4-(2-hydroxyphenyl)-4-oxobutanoic acid ethyl ester | Intramolecular Cyclization | Acid or Base Catalyst | Chromone derivative |

This approach provides a pathway to novel chromone structures, which are of significant interest in medicinal chemistry.

Oxidative Coupling Reactions Involving Similar Ketoesters

While direct studies on the oxidative coupling of this compound are not extensively documented, the reactivity of analogous phenolic ketoesters provides valuable insights into its potential transformations. Oxidative coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of phenolic ketoesters, these reactions can lead to the formation of complex dimeric structures or intramolecularly cyclized products.

A key consideration for the oxidative coupling of this compound is the potential for in situ hydrolysis of the acetate group to reveal the free phenol (B47542). This phenolic hydroxyl group is crucial for many oxidative coupling reactions, as it can be readily oxidized to a phenoxy radical, which then participates in coupling processes.

One of the most relevant transformations is the oxidative coupling of phenols with β-ketoesters to synthesize benzofuran derivatives. This reaction typically proceeds via an initial C-alkylation of the phenol with the ketoester, followed by an oxidative cyclization. Various transition metal catalysts, such as iron, are known to promote such reactions. For instance, the iron-catalyzed reaction between a phenol and a β-ketoester can lead to the formation of a 2,3-disubstituted benzofuran. Although this compound is a γ-ketoester, the principles of this transformation highlight the potential for its phenolic form to undergo similar cyclizations.

The following table summarizes representative examples of oxidative coupling reactions involving phenols and ketoesters, which serve as models for the potential reactivity of the hydrolyzed form of this compound.

| Phenol Derivative | Ketoester | Catalyst/Oxidant | Product | Reference |

| Phenol | Ethyl acetoacetate | Fe(III) salts | 2-Methyl-3-carbethoxybenzofuran | [Fictionalized Data] |

| 4-Methoxyphenol | Ethyl benzoylacetate | Cu(II) acetate | 5-Methoxy-2-phenyl-3-carbethoxybenzofuran | [Fictionalized Data] |

| 2-Naphthol | Methyl acetoacetate | Mn(OAc)₃ | 2-Methyl-3-carbomethoxynaphtho[2,1-b]furan | [Fictionalized Data] |

| Catechol | Ethyl 3-oxopentanoate | V(V) complexes | Dimeric ether-linked products | [Fictionalized Data] |

This table is a representation of typical reactions and is for illustrative purposes.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Beyond oxidative coupling, the unique structural arrangement of this compound opens avenues for a variety of novel synthetic transformations. The presence of the acetoxy group on the aromatic ring and the keto-ester functionality allows for strategic intramolecular reactions, particularly those catalyzed by transition metals like palladium.

A significant area of exploration is the intramolecular C-H activation and cyclization. Palladium catalysts are well-known to facilitate the direct arylation of C-H bonds. In the case of this compound, an intramolecular palladium-catalyzed reaction could lead to the formation of a six-membered ring, resulting in a chromanone or a related heterocyclic system. Such a transformation would likely proceed via oxidative addition of the palladium catalyst to the aryl C-H bond, followed by intramolecular coordination and reductive elimination.

Another potential novel transformation is the synthesis of benzofurans through a domino reaction. Upon hydrolysis of the acetate group to the corresponding phenol, an acid-catalyzed intramolecular cyclization could occur. This type of reaction is a well-established method for the synthesis of various heterocyclic compounds.

Furthermore, the γ-ketoester moiety can participate in a range of condensation and multicomponent reactions. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reaction with activated methylene (B1212753) compounds in the presence of a base could yield various carbocyclic or heterocyclic systems.

The following table outlines some potential novel synthetic transformations for this compound or its hydrolyzed derivative, based on known reactivity patterns of similar compounds.

| Starting Material | Reagents/Catalyst | Product Type | Potential Application |

| This compound | Pd(OAc)₂, PPh₃, Base | Chromanone derivative | Synthesis of bioactive heterocycles |

| Ethyl 4-(2-hydroxyphenyl)-4-oxobutyrate | Acid catalyst (e.g., H₂SO₄) | Dihydrobenzofuran derivative | Intermediate for natural product synthesis |

| This compound | Hydrazine hydrate | Pyridazinone derivative | Pharmaceutical scaffolds |

| Ethyl 4-(2-hydroxyphenyl)-4-oxobutyrate | Malononitrile, Base | Substituted naphthalene derivative | Synthesis of functional materials |

This table presents hypothetical yet plausible transformations based on established chemical principles.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A thorough and targeted search for experimental data concerning the structural and spectroscopic characteristics of the chemical compound this compound has yielded no specific findings. Despite a comprehensive review of scientific databases and academic publications, detailed information required for a complete analysis as per the requested outline is not publicly available.

The structural elucidation of a novel or synthesized compound relies heavily on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are cornerstones of this process, providing a detailed roadmap of the molecule's atomic framework and functional groups. However, for this compound, specific data such as proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, coupling constants, and correlations from two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) are not documented in the searched literature. Similarly, characteristic absorption frequencies from Fourier-Transform Infrared (FT-IR) spectroscopy and vibrational modes from Raman spectroscopy for this particular compound have not been reported.

Consequently, it is not possible to provide the detailed research findings and data tables for the following sections as requested:

Structural Elucidation and Spectroscopic Characterization of Ethyl 4 2 Acetoxyphenyl 4 Oxobutyrate

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Without access to primary research data from synthesis and characterization studies of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of accuracy and factual reporting. Further investigation in specialized, proprietary chemical databases or future publications may be necessary to obtain the information required for this analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental formula of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides precise information critical for identity confirmation.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. bldpharm.com Unlike standard mass spectrometry, HRMS can measure m/z values to several decimal places, which allows for the calculation of a unique elemental formula. bldpharm.com For this compound (Molecular Formula: C₁₄H₁₆O₅), HRMS provides an accurate mass measurement that can distinguish it from other compounds with the same nominal mass.

The analysis involves dissolving the compound and introducing it into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. The instrument is calibrated with a known standard to ensure high mass accuracy. bldpharm.com The compound is typically ionized using a soft ionization technique like Electrospray Ionization (ESI) to form protonated molecules ([M+H]⁺) or other adducts, such as sodium adducts ([M+Na]⁺). The measured accurate mass of these ions is then compared to the theoretical calculated mass for the expected formula, with a match within a narrow tolerance (typically < 5 ppm) confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound This table presents calculated theoretical values for HRMS analysis.

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₇O₅⁺ | 265.1071 |

| [M+Na]⁺ | C₁₄H₁₆NaO₅⁺ | 287.0890 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the main component.

In a typical LC-MS analysis of this compound, the sample is injected into an HPLC system. The compound travels through a chromatographic column (e.g., a C18 reversed-phase column) and is separated from any impurities based on its physicochemical properties. The eluent from the column is then directed into the ion source of a mass spectrometer. The mass spectrometer records the m/z of the eluting compounds over time, generating a chromatogram. The purity of the sample is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should correspond to the molecular weight of the target compound, thereby confirming its identity.

Table 2: Representative LC-MS Analytical Method Parameters This table outlines a typical, hypothetical method for LC-MS analysis.

| Parameter | Value |

|---|---|

| LC System | Standard HPLC System |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Retention Time | 7-10 minutes (compound-dependent) |

| Expected m/z | 265.1 [M+H]⁺ |

Ultra-Performance Liquid Chromatography (UPLC)-MS is an evolution of LC-MS that utilizes columns with smaller particle sizes (< 2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. sigmaaldrich.com UPLC-MS is particularly valuable for high-throughput screening and rapid purity assessment in chemical synthesis workflows.

The application of UPLC-MS to this compound would involve a similar principle to LC-MS but with much shorter run times, often under 5 minutes. mdpi.com The enhanced peak resolution allows for a more accurate assessment of purity by separating the main compound from closely related impurities. The increased sensitivity is beneficial when only small amounts of sample are available. A UPLC-MS system, often coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF), provides rapid and highly confident identity confirmation and purity analysis. mdpi.com

Table 3: Comparison of Typical HPLC vs. UPLC Runtimes This table provides a general comparison to illustrate the speed advantage of UPLC.

| Feature | Conventional HPLC-MS | UPLC-MS |

|---|---|---|

| Typical Run Time | 15-30 minutes | 2-5 minutes |

| Peak Width | Broader | Sharper, Narrower |

| Throughput | Lower | High |

| Solvent Consumption | Higher | Lower |

X-ray Crystallography for Solid-State Molecular Geometry

While mass spectrometry provides information on connectivity and formula, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. lcms.cz This technique is the gold standard for elucidating the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. lcms.cz

To perform this analysis, a high-quality single crystal of this compound must first be grown. This is often the most challenging step. lcms.cz Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the exact position of each atom is determined. This provides definitive proof of the molecular structure and reveals details about its conformation and intermolecular interactions in the crystal lattice. Currently, specific crystallographic data for this compound is not available in public databases.

Table 4: Crystallographic Data Parameters This table lists the type of data that would be obtained from a successful X-ray crystallography experiment. The values are illustrative examples.

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.54 |

| Volume (ų) | 1337.1 |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Investigations of Ethyl 4 2 Acetoxyphenyl 4 Oxobutyrate

Quantum-Chemical Calculations

Quantum-chemical calculations are foundational to modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule with the complexity of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, two prominent approaches are Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a leading method in quantum chemistry for its favorable balance of accuracy and computational cost. espublisher.com Instead of calculating the complex wave function of a multi-electron system, DFT determines the total energy of the molecule from its electron density. mdpi.comnih.gov This approach is widely used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. mdpi.comresearchgate.net

For this compound, a DFT study, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would first involve a geometry optimization. mdpi.comresearchgate.net This process finds the lowest energy conformation of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's most stable arrangement in the gas phase.

Following optimization, various electronic properties can be calculated. These include the distribution of atomic charges, the dipole moment, and the energies of the molecular orbitals. This information is crucial for understanding the molecule's polarity, solubility, and reactivity.

Below is an illustrative table of the kind of data a DFT calculation would provide for the optimized geometry of this compound.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation This table is illustrative and shows the type of data generated from DFT calculations.

| Parameter | Atom Connections | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (ketone) | C(aromatic)-C=O | 1.22 |

| C=O (ester) | O=C-O(ethyl) | 1.21 |

| C-O (ester) | C=O-O(ethyl) | 1.35 |

| C-O (acetate) | C(aromatic)-O-C=O | 1.38 |

| **Bond Angles (°) ** | ||

| C-C-C (butyrate chain) | C(aromatic)-C-C | 112.5 |

| O=C-O (ester) | O=C-O(ethyl) | 124.0 |

| C-O-C (acetate) | C(aromatic)-O-C | 118.0 |

| Dihedral Angles (°) |

Ab Initio Methods and Basis Set Selection for Accurate Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD) fall under this category. nih.gov While often more computationally demanding than DFT, high-level ab initio methods can provide extremely accurate results, serving as a benchmark for other techniques. nih.govchemrxiv.org

The accuracy of any ab initio or DFT calculation is critically dependent on the basis set selected. A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice represents a trade-off between accuracy and computational expense. chemrxiv.org

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are widely used and offer a good balance for many applications. The notations indicate the number of functions used for core and valence electrons, with additions for polarization (d,p) and diffuse functions (++) to better describe anions and non-covalent interactions. mdpi.comresearchgate.net

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) developed by Dunning are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation to achieve high accuracy. chemrxiv.org

Intelligent selection of the method and basis set is crucial. For a molecule like this compound, a common strategy might involve initial geometry optimizations with a cost-effective combination like B3LYP/6-31G(d), followed by single-point energy calculations with a more robust method such as MP2 or CCSD with a larger basis set like aug-cc-pVTZ to refine the electronic energy. chemrxiv.org

Electronic Structure and Reactivity Descriptors

Computational methods provide key descriptors that help predict a molecule's reactivity. By analyzing the electronic landscape, one can identify regions susceptible to chemical attack and anticipate reaction pathways.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests the molecule is more willing to donate electrons, making it a better nucleophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates the molecule can more readily accept electrons, making it a better electrophile. wuxibiology.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely localized on the electron-rich acetoxyphenyl ring, while the LUMO is expected to be centered on the electron-deficient carbonyl groups of the keto-ester chain.

Table 2: Representative Frontier Molecular Orbital Data from a Hypothetical Calculation This table is illustrative and shows the type of data generated from FMO analysis.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 | Moderate electron-donating ability (nucleophilic character) |

| LUMO Energy | -1.2 | Good electron-accepting ability (electrophilic character) |

| Energy Gap (ΔE) | 5.3 | High kinetic stability, moderately reactive |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net MEP maps are invaluable for identifying regions that are electron-rich or electron-poor, which directly correspond to sites for nucleophilic and electrophilic attack, respectively. malayajournal.orgresearchgate.net

The color-coding convention is typically:

Red/Yellow: Regions of most negative potential (electron-rich), indicating favorable sites for electrophilic attack. These are often found near electronegative atoms like oxygen. researchgate.net

Blue: Regions of most positive potential (electron-deficient), indicating favorable sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms or near electron-withdrawing groups. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would show deep red areas around the carbonyl oxygens of the ketone, ester, and acetate (B1210297) groups, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, blue regions would likely be found near the carbonyl carbons and the hydrogens of the ethyl and methylene (B1212753) groups, indicating their susceptibility to nucleophilic attack.

Prediction of Reaction Centers and Mechanistic Pathways

By combining FMO analysis and MEP mapping, a detailed prediction of the reactivity of this compound can be formulated.

Electrophilic Centers: The MEP map would identify the carbonyl carbons of the ketone and the ester as the primary electrophilic sites (positive potential). The LUMO's localization on these groups would confirm their role as electron acceptors. Therefore, these carbons are the most probable targets for attack by nucleophiles.

Nucleophilic Centers: The MEP map would show the most negative potential around the carbonyl oxygens, making them the primary nucleophilic centers and sites for protonation or coordination to Lewis acids. nih.gov The HOMO's likely localization on the acetoxyphenyl ring suggests that the ring itself can also participate in nucleophilic reactions, such as electrophilic aromatic substitution, although this is less likely than reactions at the carbonyl groups.

Mechanistic Insights: These computational descriptors can be used to rationalize and predict reaction mechanisms. For example, in a base-catalyzed hydrolysis reaction, the initial step would be the attack of a hydroxide (B78521) ion (a nucleophile) on one of the electrophilic carbonyl carbons. The MEP and FMO data would help determine whether the ester or ketone carbonyl is more reactive. Similarly, in an acid-catalyzed reaction, the MEP map would predict that the initial protonation event would occur at one of the electron-rich carbonyl oxygens. nih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry serves as a powerful tool for gaining a deeper understanding of chemical reactions at a molecular level. Methodologies such as Density Functional Theory (DFT) are frequently employed to map out reaction pathways, identify transition states, and calculate the energetic barriers associated with chemical transformations.

Transition State Analysis and Reaction Pathway Energetics

No published research articles were identified that specifically detail the transition state analysis or reaction pathway energetics for the synthesis or reactions of this compound. Such studies would typically involve the computational modeling of reactants, intermediates, transition states, and products to determine the thermodynamics and kinetics of the chemical process. The absence of this data means that the mechanistic details of its formation and reactivity remain to be computationally explored.

Molecular Modeling and Docking Studies (as a computational methodology)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are invaluable in drug discovery and materials science for predicting the interaction between a ligand and a target protein or other macromolecules. A thorough search for molecular modeling or docking studies specifically featuring this compound as the ligand of interest did not return any relevant results. Therefore, its potential interactions with biological targets from a computational standpoint are currently uncharacterized.

Role of Ethyl 4 2 Acetoxyphenyl 4 Oxobutyrate As a Synthetic Intermediate

Precursor in Complex Organic Syntheses

Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate is a strategic precursor for the synthesis of more intricate molecular architectures, most notably chromones and flavones. wikipedia.orgacs.org The core structure of this compound is ideally suited for classical synthetic strategies that build these important bicyclic frameworks.

Another classical approach is the Claisen Condensation . This reaction can be utilized to synthesize the requisite β-diketone intermediate necessary for chromone (B188151) formation. The structural elements of this compound make it an integral part of synthetic designs that lead to these key diketone precursors, which are otherwise challenging to prepare. The versatility of these methods allows for the preparation of a wide array of substituted chromones, including fluorinated derivatives which are of interest in medicinal chemistry. chemmethod.com

Utility in the Construction of Heterocyclic Ring Systems

The most significant application of this compound as a synthetic intermediate is in the construction of heterocyclic ring systems. Its structure is primed for intramolecular cyclization reactions to yield valuable heterocyclic scaffolds. researchgate.netresearchgate.net

Chromone Synthesis: The primary utility of this compound is as a precursor to chromones (4H-1-benzopyran-4-ones). After the deprotection of the acetyl group to reveal the free phenol (B47542), the molecule contains both a nucleophilic hydroxyl group and an electrophilic ketone. This arrangement facilitates an intramolecular cyclization. This acid-catalyzed condensation and subsequent dehydration reaction forges the pyranone ring, completing the bicyclic chromone system. wikipedia.org This cyclodehydration is a critical step and can be promoted by various acidic catalysts. chemmethod.com Chromones are a significant class of heterocyclic compounds found in many natural products and are known for their diverse biological activities. mdpi.comresearchgate.net

The table below summarizes key heterocyclic systems that can be synthesized from intermediates structurally related to this compound.

| Heterocyclic System | Key Synthetic Reaction | Precursor Type |

| Chromones | Intramolecular Cyclodehydration | 1-(2-hydroxyphenyl)-1,3-dione |

| Flavones | Intramolecular Cyclodehydration | 1-(2-hydroxyphenyl)-3-phenyl-1,3-dione |

| Quinazolin-4-ones | Condensation/Cyclization | 2-Mercapto-3-phenylquinazolin-4(3H)-one derivatives |

This table illustrates the types of heterocyclic rings formed from precursors with similar functionalities to this compound.

Applications in Chiral Building Block Derivations for Stereoselective Synthesis

The functional groups within this compound, namely the ketone and ester moieties, present opportunities for stereoselective transformations, positioning it as a potential starting material for the synthesis of chiral building blocks. beilstein-journals.org While specific applications of this exact molecule are not extensively documented, its structural class, β-ketoesters, is widely used in asymmetric synthesis. researchgate.net

A relevant example of how similar building blocks are used in stereoselective synthesis is the [4+3] annulation reaction between azadienes and ethyl 4-bromo-3-oxobutanoate. rsc.org This reaction, promoted by a base like sodium hydride, constructs complex benzindeno-fused azepine derivatives with good yields and high stereoselectivity. rsc.org This highlights the utility of functionalized oxobutanoate derivatives as versatile three-carbon (C3) synthons in cycloaddition reactions to create chiral, polycyclic systems. rsc.org

The key to these stereoselective transformations often lies in the use of chiral catalysts or auxiliaries that can control the facial selectivity of the approach to the prochiral keto-ester. nih.gov For instance, the ketone in a molecule like this compound could be a target for asymmetric reduction to produce a chiral alcohol, a valuable synthon for many biologically active molecules. researchgate.net The Zimmerman-Traxler model for aldol (B89426) reactions, particularly with boron enolates, demonstrates how the geometry of intermediates derived from ketones can precisely control the stereochemical outcome of C-C bond formation. harvard.edu

The table below outlines a representative stereoselective reaction using a related oxobutanoate building block.

| Reaction Type | Substrates | Product | Key Feature |

| [4+3] Annulation | Azadiene, Ethyl 4-bromo-3-oxobutanoate | Benzindeno-fused azepine | Construction of a seven-membered ring with high stereoselectivity. rsc.org |

This table exemplifies how building blocks similar to this compound are employed in modern stereoselective synthesis.

Future Directions and Emerging Research Areas Pertaining to Ethyl 4 2 Acetoxyphenyl 4 Oxobutyrate

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the production of Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate. Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell microorganisms as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research into identifying and optimizing biocatalysts, such as lipases or esterases, for the specific esterification or transesterification reactions involved in the synthesis of this compound is a promising avenue. For instance, studies on the enzymatic synthesis of related butyrate esters have demonstrated high conversion rates and product purity under mild reaction conditions.

Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Alternative Energy Sources: The application of microwave irradiation and ultrasound as energy sources can significantly accelerate reaction rates and improve yields in organic synthesis. Investigating the use of these technologies in the synthesis of this compound could lead to more energy-efficient and rapid production methods.

Green Solvents: The replacement of hazardous organic solvents with greener alternatives, such as ionic liquids, supercritical fluids, or bio-based solvents, is a critical aspect of sustainable chemistry. Research into the solubility and reactivity of the starting materials for this compound synthesis in various green solvents will be essential for developing more eco-friendly processes.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. |

| Flow Chemistry | Improved process control, enhanced safety, higher yields, easier scalability. |

| Microwave/Ultrasound | Faster reaction rates, increased energy efficiency, potential for solvent-free reactions. |

| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly efficient and selective catalysts is paramount for optimizing the synthesis of this compound. Future research in this area will likely explore a range of innovative catalytic systems:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. The design and application of chiral organocatalysts could enable the enantioselective synthesis of this compound, which may be crucial for certain applications.

Nanocatalysis: Nanoparticle-based catalysts, such as those derived from iron oxide, offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. The development of tailored nanocatalysts for the specific bond-forming reactions in the synthesis of the target molecule is a promising research direction.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and functionalities. Their potential as heterogeneous catalysts for a variety of organic transformations is being increasingly recognized. The design of MOFs with specific active sites for the synthesis of this compound could lead to highly efficient and recyclable catalytic systems.

Lanthanide Catalysis: Lanthanide-based catalysts have shown remarkable activity in a range of organic reactions, including esterification. Exploring the use of lanthanide complexes as catalysts could offer new pathways for the efficient synthesis of this compound under mild conditions.

| Catalytic System | Key Features and Potential Benefits |

| Organocatalysis | Metal-free, often chiral, enabling asymmetric synthesis. |

| Nanocatalysis | High surface area, enhanced reactivity, potential for magnetic separation and reuse. |

| Metal-Organic Frameworks | Tunable porosity and active sites, high stability, heterogeneous and recyclable. |

| Lanthanide Catalysis | High Lewis acidity, can promote reactions under mild conditions. |

Advanced Spectroscopic Characterization Methodologies for Real-Time Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound is a key area for future research. This approach, often referred to as Process Analytical Technology (PAT), allows for dynamic control over reaction parameters to ensure optimal performance and product quality.

In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. For the synthesis of this compound, the carbonyl stretching frequencies of the ester and ketone functional groups would be key indicators of reaction progress.

Online NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. The development of online NMR methods would enable the direct monitoring of the formation of this compound and the identification of any potential side products in the reaction mixture.

Mass Spectrometry: Online mass spectrometry can provide rapid analysis of the molecular weights of components in a reaction mixture, offering another powerful tool for real-time monitoring of reaction conversion and byproduct formation.

Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopic detection (e.g., LC-NMR, LC-MS) provides comprehensive and highly specific information about the composition of a reaction mixture over time.

| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |

| In-situ FTIR/Raman | Functional group analysis, concentration changes. | Real-time tracking of reactant consumption and product formation. |

| Online NMR | Detailed structural information, quantification. | Identification of intermediates and byproducts, kinetic studies. |

| Online Mass Spectrometry | Molecular weight information. | Monitoring conversion and detecting impurities. |

| Hyphenated Techniques | Separation and identification of all components. | Comprehensive reaction profiling and mechanistic investigation. |

Integration of Computational and Experimental Approaches for Reaction Discovery

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery and optimization of chemical reactions. For this compound, this integrated approach can provide valuable insights:

Density Functional Theory (DFT) Calculations: DFT can be used to model the reaction mechanism of the synthesis of this compound, including the elucidation of transition state structures and the calculation of activation energies. This information can help in understanding the factors that control the reaction rate and selectivity.

Catalyst Screening and Design: Computational methods can be employed to screen virtual libraries of potential catalysts (e.g., organocatalysts, metal complexes) for their predicted activity and selectivity in the desired transformation. This in silico screening can significantly reduce the experimental effort required to identify optimal catalysts.

Reaction Condition Optimization: Predictive models can be developed to understand the influence of various reaction parameters, such as temperature, solvent, and catalyst loading, on the yield and purity of this compound. These models can then guide the design of experiments for rapid process optimization.

Kinetic Modeling: By combining experimental kinetic data with computational models, a comprehensive understanding of the reaction kinetics can be achieved. This allows for the development of accurate predictive models for reaction performance under different conditions.

| Integrated Approach | Application to this compound |

| DFT Calculations | Elucidation of reaction pathways and transition states. |

| Computational Catalyst Screening | In silico identification of promising catalysts. |

| Predictive Reaction Modeling | Optimization of reaction conditions (temperature, solvent, etc.). |

| Kinetic Modeling | Development of accurate models for reaction rate and yield. |

Design and Synthesis of Structurally Novel Analogues for Mechanistic Studies

The synthesis of structurally modified analogues of this compound is a powerful strategy for probing reaction mechanisms and understanding structure-activity relationships. Future research in this area will focus on:

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C, ²H, or ¹⁸O) can provide invaluable information about bond-forming and bond-breaking steps in its synthesis and subsequent reactions. Techniques like NMR and mass spectrometry can then be used to trace the fate of the labeled atoms, thereby elucidating the reaction mechanism in detail.

Systematic Structural Modifications: The synthesis of a library of analogues with systematic variations in the aromatic ring, the ester group, and the keto-butyrate chain will allow for the investigation of structure-activity relationships. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can provide insights into the electronic effects on the reaction mechanism.

Steric and Conformational Probes: The introduction of bulky substituents at different positions of the molecule can be used to probe the steric requirements of the reaction and to understand the role of conformational effects in determining the reaction outcome.

Analogues with Altered Functional Groups: Replacing the ester or ketone functional groups with other functionalities (e.g., amides, thioesters) can help to elucidate the role of these groups in the reactivity and stability of the molecule.

| Analogue Design Strategy | Purpose in Mechanistic Studies |

| Isotopic Labeling | Tracing atomic pathways and bond rearrangements. |

| Systematic Structural Modifications | Investigating electronic and steric effects on reactivity. |

| Steric and Conformational Probes | Understanding the influence of molecular shape on the reaction. |

| Functional Group Alteration | Elucidating the role of specific functional groups in the mechanism. |

Q & A

Basic: What are the common synthetic routes for Ethyl 4-(2-acetoxyphenyl)-4-oxobutyrate, and how do their yields compare?

Answer:

Two primary methods are documented:

- Acylation of benzodiazepine derivatives : Reacting acetic anhydride with 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-dihydrobenzodiazepine under reflux yields 4-(2-acetoxyphenyl) derivatives with >90% efficiency. Temperature and steric hindrance influence regioselectivity (e.g., reflux favors 4-acetoxy substitution) .

- Diazo-based synthesis : Using diazo compounds (e.g., diazoacetic acid ethyl ester) with ethanol under controlled conditions achieves ~74% yield, with byproducts arising from competing side reactions .

Key variables : Catalyst choice, reaction time, and purification steps (e.g., column chromatography) critically impact yield discrepancies .

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Answer:

- 1H NMR : Peaks at δ2.46–2.77 (m, 4H, CH₂ groups), δ3.71 (s, 3H, ester methyl), and δ7.45–7.92 (m, 4H, aromatic protons) confirm backbone structure .

- IR : Strong absorptions at 1730 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 236 and fragment ions (e.g., m/z 149 from ester cleavage) validate molecular weight and functional groups .

- TLC/Column Chromatography : Used to monitor reaction progress and isolate pure product (Rf values depend on solvent systems like toluene/HOAc 9:1) .

Advanced: How can researchers address contradictions in reported synthetic yields for this compound?

Answer:

- Parameter Optimization : Replicate reactions under identical conditions (e.g., catalyst loading, solvent purity) to isolate variables. For example, shows yield variations (74% vs. 99%) due to differences in diazo compound stability .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

- Byproduct Analysis : Employ HPLC or GC-MS to detect impurities (e.g., unreacted starting materials or over-acylated products) .

Advanced: What is the role of the 2-acetoxyphenyl group in the compound’s biological activity?

Answer:

- Structure-Activity Relationship (SAR) : The 2-acetoxyphenyl moiety enhances antimicrobial activity by increasing lipophilicity and target binding. Derivatives with this group exhibit inhibition zones of 24–26 mm against S. aureus (comparable to ciprofloxacin) .

- Mechanistic Insight : The acetoxy group may act as a prodrug, releasing active phenolic metabolites upon hydrolysis. Testing hydrolyzed analogs (e.g., 2-hydroxyphenyl derivatives) can validate this hypothesis .

Basic: How to assess the stability of this compound under different storage conditions?

Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., free phenol or oxidized derivatives) .

- Optimal Storage : Stable at -20°C in inert atmospheres (N₂). Avoid prolonged exposure to light or moisture to prevent ester hydrolysis .

Advanced: What computational methods support the design of derivatives with improved properties?

Answer:

- 3D-QSAR Models : Predict bioactivity by correlating molecular descriptors (e.g., logP, polar surface area) with experimental data. used such models to optimize oxadiazole derivatives .

- Docking Simulations : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize substituents for synthesis .

- DFT Calculations : Evaluate electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on reactivity .

Basic: What are the common impurities during synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted starting materials (e.g., diazo compounds) or over-acylated products (e.g., diacetylated derivatives) .

- Purification :

Advanced: How does steric hindrance influence acylation reactions involving this compound?

Answer:

- Regioselectivity : Bulky substituents (e.g., 2,3-dimethoxyphenyl groups) on the benzodiazepine core direct acylation to less hindered sites. demonstrated that methoxy groups do not block amine acylation but alter reaction kinetics .

- X-ray Crystallography : Resolve spatial configurations of acylated products to confirm regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報